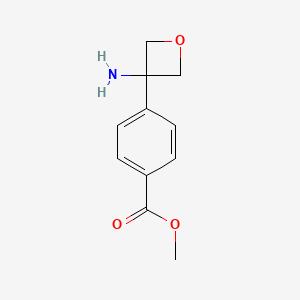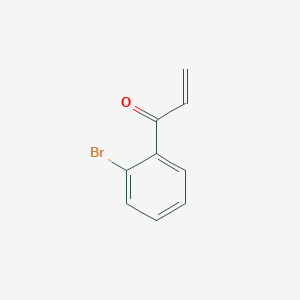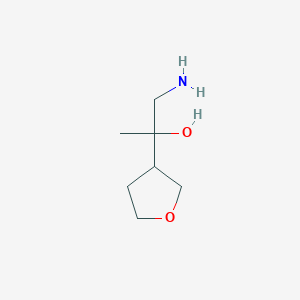
1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H15NO2 It is characterized by the presence of an amino group, a tetrahydrofuran ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol typically involves the reaction of tetrahydrofuran derivatives with amino alcohols under controlled conditions. One common method includes the reaction of tetrahydrofuran-3-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
- 3-((tetrahydrofuran-3-yl)amino)propan-1-ol
- 1-Amino-2-(tetrahydrofuran-3-yl)propan-1-ol
Comparison: Compared to similar compounds, 1-Amino-2-(tetrahydrofuran-3-yl)propan-2-ol is unique due to its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-amino-2-(oxolan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-7(9,5-8)6-2-3-10-4-6/h6,9H,2-5,8H2,1H3 |
Clave InChI |
CFQPTHOYJJNTOV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1CCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)
![(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo](/img/structure/B15319166.png)

![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

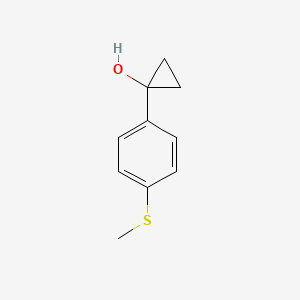

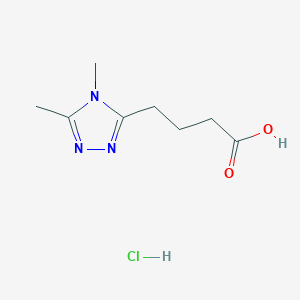
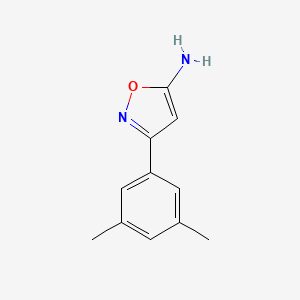
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)


